Phosphatidylethanol
Overview
Description
Phosphatidylethanol is a group of phospholipids formed in the presence of ethanol via the action of phospholipase D. It accumulates in blood and is removed slowly, making it a useful biomarker for alcohol consumption. This compound is also thought to contribute to the symptoms of alcohol intoxication .
Scientific Research Applications
Phosphatidylethanol has a wide range of applications in scientific research:
Chemistry: Used as a biomarker for alcohol consumption due to its specificity and long half-life.
Biology: Studied for its role in cell membrane dynamics and lipid signaling pathways.
Medicine: Utilized in clinical and forensic settings to monitor alcohol intake and assess drinking behaviors.
Industry: Employed in the development of diagnostic tools for alcohol consumption.
Mechanism of Action
The lipid accumulates in the human body and competes at agonist sites of lipid-gated ion channels contributing to alcohol intoxication . The chemical similarity of PEth to phosphatidic acid (PA) and phosphatidylinositol 4,5-bisphosphate (PIP2) suggest a likely broad perturbation to lipid signaling .
Future Directions
PEth provides supplementary information on recent alcohol consumption in a psychiatric population and would be particularly helpful in patients unable or unwilling to give such information at admission . The use of standard screening methods could improve the detection rate of unhealthy alcohol use in patients admitted to psychiatric acute and emergency departments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphatidylethanol is synthesized in vivo by the enzyme phospholipase D, which catalyzes the reaction between ethanol and phosphatidylcholine to form this compound.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from biological samples, typically using solid-phase extraction (SPE) and liquid chromatography-mass spectrometry (LC-MS/MS) techniques .
Chemical Reactions Analysis
Types of Reactions: Phosphatidylethanol primarily undergoes transphosphatidylation reactions. It is formed when phospholipase D substitutes ethanol for water in the reaction with phosphatidylcholine .
Common Reagents and Conditions:
Reagents: Ethanol, phosphatidylcholine
Conditions: Presence of phospholipase D enzyme
Major Products: The major product of the reaction is this compound itself, which can vary in its fatty acid chains .
Comparison with Similar Compounds
Phosphatidylethanol is unique among phospholipids due to its formation in the presence of ethanol. Similar compounds include:
Phosphatidylcholine: The precursor in the synthesis of this compound.
Phosphatidic Acid: Formed by phospholipase D in the absence of ethanol.
Phosphatidylinositol 4,5-bisphosphate: Another phospholipid involved in lipid signaling.
This compound stands out due to its role as a biomarker for alcohol consumption and its unique formation mechanism .
Properties
IUPAC Name |
[(2R)-1-[ethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75O8P/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39(41)47-37(36-46-48(42,43)45-6-3)35-44-38(40)33-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h19-20,37H,4-18,21-36H2,1-3H3,(H,42,43)/t37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCABVIFDXFFRMT-DIPNUNPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: PEth accumulation can disrupt normal cellular functions through several mechanisms:
- Altered Signal Transduction: PEth formation reduces the production of phosphatidic acid, a crucial signaling molecule involved in various cellular processes [, ].
- Membrane Perturbation: As an abnormal phospholipid, PEth can alter membrane fluidity, potentially affecting membrane-bound enzyme activity and cell signaling [, , ].
- Direct Interactions: PEth can interact with and modulate the activity of specific proteins and enzymes, such as protein kinase C and the inositol 1,4,5-trisphosphate (IP3) receptor, further impacting cellular processes [, , ].
ANone: Research suggests that PEth, by altering cellular functions, may contribute to the development of various alcohol-related diseases. For example, PEth has been linked to:
- Intracerebral Hemorrhage: Studies show a correlation between high PEth levels and an increased risk of intracerebral hemorrhage, independent of other risk factors like hypertension [].
- Alcoholic Liver Cirrhosis: Elevated PEth levels in patients with alcoholic liver cirrhosis are associated with a higher risk of readmission and death, highlighting its potential as a prognostic indicator [].
- Intestinal Hyperplasia: PEth accumulation promotes intestinal hyperplasia, a precancerous condition, by disrupting cell adhesion and promoting cell density increase in response to chronic ethanol exposure [].
ANone: PEth consists of a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanol molecule attached to the phosphate. The specific molecular formula and weight depend on the fatty acid composition. For example, PEth 16:0/18:1 has a molecular weight of 748 g/mol.
A: Unlike other phospholipids with larger head groups, PEth possesses a small, anionic head group due to the presence of ethanol []. This structural difference contributes to its unique biophysical properties and impacts its interactions with other molecules and membranes.
ANone: The provided research focuses on the biological and biochemical aspects of PEth. Currently, there's limited information regarding its material compatibility and stability under specific conditions. Further research is needed to explore these aspects, which may be relevant for its use in potential applications beyond its role as a biomarker.
ANone: The provided research doesn't indicate any inherent catalytic properties of PEth. Its significance primarily lies in its identity as a unique biomarker for alcohol consumption and its influence on cellular functions due to its abnormal structure and interactions within cell membranes.
ANone: While the provided research doesn't delve into computational studies on PEth, such studies could provide valuable insights into its interactions with other molecules and membranes at the molecular level. Computational modeling could explore its structural dynamics, binding affinities, and potential influence on membrane properties.
A: PEth exhibits relatively slow degradation within cells and remains detectable even after ethanol is metabolized [, ]. This stability is crucial for its utility as a long-term biomarker for alcohol consumption. While research on specific formulation strategies for PEth is limited, potential approaches might involve incorporating it into liposomes or nanoparticles to enhance its stability or delivery for specific applications.
ANone: The provided research primarily focuses on the biological and biochemical aspects of PEth. As a naturally occurring metabolite, specific SHE regulations pertaining to its handling or disposal are not extensively discussed. Standard laboratory safety practices for handling biological samples and chemicals should be followed when working with PEth.
A: PEth has a relatively long half-life of approximately 7-8 days, making it a sensitive and specific biomarker for detecting recent alcohol consumption []. While the exact metabolic pathways are not fully elucidated, it is believed to be slowly degraded by phospholipases and eliminated through normal lipid metabolic pathways.
ANone: Researchers have employed various models to investigate PEth:
- In vitro: Cultured cells, such as neutrophils, lymphocytes, and various cell lines, have been used to study the formation and effects of PEth on signal transduction pathways, membrane properties, and enzyme activities [, , , , , , , ].
- In vivo: Animal models, particularly rodents, have been used to study the effects of chronic alcohol consumption on PEth formation and its relationship to organ damage [, , ]. Human studies have focused on correlating PEth levels with self-reported alcohol intake, disease risk, and treatment outcomes [, , ].
ANone: The provided research primarily focuses on PEth as a biomarker and its biological effects. There is no current research suggesting the development of resistance or cross-resistance to PEth, as it is not a therapeutic drug.
A: While PEth itself is not considered acutely toxic, its accumulation in cell membranes can disrupt normal cellular functions and contribute to alcohol-related tissue damage []. The long-term consequences of elevated PEth levels warrant further investigation.
A: PEth is a direct and specific biomarker for alcohol consumption, as it is only produced in the presence of ethanol [, , , ]. Its long half-life allows for the detection of recent alcohol intake over a period of weeks, making it a valuable tool in various settings:
- Monitoring Abstinence: PEth can objectively monitor alcohol abstinence in individuals undergoing treatment for alcohol dependence [].
ANone: Sensitive and specific methods have been developed for PEth analysis, primarily employing:
- High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): This method offers high sensitivity and specificity for quantifying PEth levels in various biological samples, such as blood and erythrocytes [, ].
- Other Chromatographic Techniques: Gas chromatography coupled with mass spectrometry has also been used for PEth analysis []. Additionally, thin-layer chromatography has been utilized to analyze PEth in conjunction with other lipid molecules [].
ANone: The provided research primarily focuses on the biological aspects of PEth. Its environmental impact and degradation pathways have not been extensively studied. As it is a naturally occurring phospholipid, its degradation is likely mediated by environmental microorganisms, and its potential environmental impact is expected to be minimal.
ANone: The available research predominantly focuses on the biological roles and analytical detection of PEth. Detailed studies on its dissolution rate and solubility in various media are limited. Being a phospholipid, its solubility in aqueous solutions is generally low and is influenced by factors such as pH, temperature, and the presence of other lipids or solvents.
A: Validated analytical methods, particularly HPLC-MS/MS, ensure accurate and reliable quantification of PEth levels []. Validation parameters include:
ANone: Implementing robust quality control and assurance measures ensures the reliability and accuracy of PEth measurement, particularly in clinical and research settings. These measures encompass:
A: Research has shown that PEth can elicit an immune response []. Studies have successfully generated antibodies against PEth, indicating its potential as a target for humoral immunity []. Interestingly, heavy drinkers exhibit significantly lower levels of antibodies against PEth compared to non-drinkers, suggesting a possible link between chronic alcohol consumption, PEth exposure, and altered immune responses []. This finding opens up new avenues for exploring the role of PEth in alcohol-related immune dysfunction.
ANone: The provided research primarily focuses on PEth's formation, metabolism, and biological effects. Information regarding its interactions with drug transporters is limited and requires further investigation.
A: As a naturally occurring phospholipid formed within cell membranes, PEth exhibits inherent biocompatibility []. While detailed studies on its biodegradability are limited, it is likely degraded through normal phospholipid metabolic pathways involving phospholipases.
- Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS): These ethanol metabolites are detectable for a shorter duration than PEth and are primarily used to detect recent alcohol consumption [].
- Carbohydrate-Deficient Transferrin (CDT): This biomarker reflects chronic and heavy alcohol consumption but is less sensitive than PEth in detecting moderate or single drinking episodes [, ].
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